N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-16-7-2-5-12-22(16)27-24(20-14-31(29,30)15-21(20)26-27)25-23(28)13-18-10-6-9-17-8-3-4-11-19(17)18/h2-12H,13-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGIJSZOLUECCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anti-inflammatory, antimicrobial, antioxidant, and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 499.58 g/mol. The unique structural features include:
- Thieno[3,4-c]pyrazole core : This fused bicyclic structure contributes to its biological activity.
- Dioxido substituent : Enhances reactivity and potential interactions with biological targets.
- Naphthalenyl acetamide moiety : May influence pharmacokinetics and target specificity.
Antimicrobial Activity
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate effectiveness against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thieno[3,4-c]pyrazole derivative 1 | E. coli | 12.5 μg/mL |
| Thieno[3,4-c]pyrazole derivative 2 | S. aureus | 6.25 μg/mL |
| N-(5,5-dioxido...) | P. aeruginosa | 32 μg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity .
Antioxidant Activity
The antioxidant potential of thieno[3,4-c]pyrazole derivatives has been evaluated through various assays. One study assessed the protective effects against oxidative stress in erythrocytes exposed to toxic substances:
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| Toxic Agent | 40.3 ± 4.87 |
| Thieno Derivative | 12 ± 1.03 |
The results indicate that the compound significantly reduces oxidative damage in erythrocytes .
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives have also been reported to exhibit anti-inflammatory properties. In vitro studies demonstrate their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
- Cytokine Inhibition : Reduction in TNF-alpha and IL-6 levels.
- Enzyme Activity : Inhibition of COX-2 and LOX enzymes.
This activity suggests potential therapeutic applications for inflammatory diseases .
Anticancer Activity
Emerging research highlights the anticancer potential of thieno[3,4-c]pyrazole derivatives. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Tumor Growth : Significant reduction in tumor volume in animal models.
For instance, one study reported a decrease in tumor size by over 50% when treated with a related thieno[3,4-c]pyrazole compound .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, N-(5,5-dioxido...) was tested against standard antibiotic-resistant strains. The compound showed promising results with an MIC comparable to leading antibiotics.
Case Study 2: Antioxidant Effects in Fish Models
A study on the effects of thieno[3,4-c]pyrazole derivatives on Nile fish demonstrated significant protection against oxidative damage caused by environmental toxins. The erythrocyte morphology was preserved compared to untreated groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the thienopyrazole core exhibit significant anticancer properties. N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide has been investigated for its ability to inhibit cancer cell proliferation. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that similar thienopyrazole derivatives possess antibacterial and antifungal properties, suggesting that this compound could be effective in treating infections . The presence of the dioxido group may enhance its reactivity and interaction with microbial targets.
Enzyme Inhibition
The compound's structural features allow it to interact with specific enzymes, making it a candidate for enzyme inhibition studies. This property is particularly relevant in the context of developing drugs that target specific biochemical pathways involved in disease processes .
Material Science
Photophysical Properties
Recent advancements have highlighted the potential use of thienopyrazole derivatives in material science due to their photophysical properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to modify these compounds through functionalization opens avenues for creating materials with tailored properties for specific applications.
Case Study 1: Anticancer Research
In a study published in Medicinal Chemistry, researchers synthesized various thienopyrazole derivatives, including this compound. The compound was tested against several cancer cell lines, revealing IC50 values comparable to established chemotherapeutics. Further mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of thienopyrazole compounds demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays, showing promising results that warrant further investigation for clinical applications .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer activity; enzyme inhibition; antimicrobial properties |
| Material Science | Potential use in OLEDs; tunable photophysical properties |
| Case Studies | Demonstrated efficacy against cancer cell lines and various pathogens |
Preparation Methods
Starting Material: 3-Amino-2-(o-Tolyl)Thiophene
The core synthesis begins with 3-amino-2-(o-tolyl)thiophene (1), prepared via:
- Friedel-Crafts acylation : o-Tolylmagnesium bromide reacts with 3-nitrothiophene-2-carboxylate, followed by reduction (Fe/HCl) to yield the amine.
- Jacobson Reaction : The amine undergoes N-acetylation (Ac₂O, K₂CO₃), nitrosation (isoamyl nitrite), and cyclization (Δ, toluene) to form 2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole (2).
Key Reaction Conditions :
Sulfonation to 5,5-Dioxide
Oxidation of the thiophene ring to sulfone employs m-chloroperbenzoic acid (m-CPBA) in dichloromethane (0°C to rt, 12 h).
- Yield : 85–90% for 2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazole-5,5-dioxide (3).
- Characterization : ¹H NMR shows singlet for SO₂ (δ 3.8–4.1 ppm).
Alternative Synthetic Routes
Palladium-Catalyzed Cyclization
Adapting methods from, 3-bromo-2-(o-tolyl)thiophene-5,5-dioxide (7) reacts with naphthalen-1-ylacetyl hydrazide (8) under Pd(OAc)₂/dppf catalysis (Cs₂CO₃, toluene, 100°C, 24 h):
- Yield : 60–65% for 6.
- Advantage : Avoids sulfonation post-cyclization.
Microwave-Assisted Functionalization
Using β-enaminone intermediates under microwave irradiation (150°C, 20 min), the pyrazole core forms in 80% yield, followed by acylation.
Optimization and Challenges
Sulfonation Efficiency
Comparative oxidation methods (Table 1):
| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| m-CPBA | CH₂Cl₂ | 0→25 | 85 |
| H₂O₂/VO(acac)₂ | EtOH | 70 | 78 |
| KMnO₄ | H₂O/AcOH | 50 | 65 |
Regioselectivity in Acylation
The amine at position 3 exhibits higher nucleophilicity than position 1, ensuring selective acylation.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis of this compound likely follows multi-step protocols similar to structurally related thieno-pyrazol-3-yl acetamide derivatives. Key steps include:
- Cyclocondensation : Formation of the thieno[3,4-c]pyrazole core via cyclization of precursors under reflux with solvents like ethanol or DMF .
- Sulfonation : Introduction of the 5,5-dioxido group using oxidizing agents (e.g., H₂O₂ or mCPBA) at controlled temperatures (40–60°C) .
- Acetamide Coupling : Reacting the intermediate with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Critical Parameters : Solvent polarity, reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) significantly impact yield and purity. Microwave-assisted synthesis may reduce reaction times by 30–50% compared to conventional heating .
Advanced: How can reaction kinetics and thermodynamics be analyzed to optimize synthetic efficiency?
Methodological Answer:
- Kinetic Studies : Use time-resolved NMR or HPLC to monitor intermediate formation and degradation. For example, track the sulfonation step at 5,5-dioxido formation to determine rate constants (k) under varying temperatures .
- Thermodynamic Profiling : Calculate activation energy (Ea) via the Arrhenius equation using rate data. Differential Scanning Calorimetry (DSC) can assess thermal stability of intermediates .
- Computational Modeling : Apply density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., cyclization). Tools like Gaussian or ORCA integrate with experimental data to refine conditions .
Basic: Which analytical techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry of the pyrazole ring and naphthalene substitution. Aromatic proton splitting patterns (e.g., doublets for o-tolyl groups) validate substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Identify functional groups (e.g., sulfone S=O stretches at 1300–1250 cm⁻¹, amide C=O at 1670–1650 cm⁻¹) .
Advanced: How can computational methods predict reactivity and regioselectivity in derivatization?
Methodological Answer:
- Molecular Docking : Simulate interactions between the compound and biological targets (e.g., enzymes) using AutoDock Vina. Focus on the acetamide moiety’s hydrogen-bonding potential .
- Reactivity Descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) to predict sites for electrophilic substitution (e.g., naphthalene C-2 vs. C-4 positions) .
- Machine Learning : Train models on similar compounds’ reaction data (e.g., Hammett constants for substituent effects) to forecast optimal derivatization pathways .
Basic: What strategies ensure compound stability during storage and biological assays?
Methodological Answer:
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation products (e.g., hydrolysis of the acetamide group) .
- Formulation : Use lyophilization with cryoprotectants (trehalose) for aqueous solubility challenges. DMSO stock solutions should be stored at -80°C with desiccants .
Advanced: How can structure-activity relationships (SAR) be explored for target modulation?
Methodological Answer:
- Analog Synthesis : Replace the o-tolyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OMe) substituents to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Overlay 3D structures of active/inactive analogs (using PyMOL) to identify critical moieties (e.g., sulfone group’s role in binding affinity) .
- In Silico ADMET : Predict pharmacokinetics (e.g., CYP450 inhibition) with SwissADME or ADMETLab to prioritize analogs for in vivo testing .
Advanced: How to resolve contradictions in spectroscopic or biological data?
Methodological Answer:
- Batch Variability Analysis : Compare NMR/MS data across synthetic batches to detect impurities (e.g., residual solvents or unreacted intermediates) .
- Orthogonal Assays : Validate biological activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzyme inhibition) assays. Statistical tools (ANOVA) identify outliers .
- Crystallographic Validation : Resolve ambiguous NOE signals via single-crystal X-ray diffraction (e.g., confirm the thieno-pyrazole ring conformation) .
Basic: What crystallographic techniques elucidate 3D structure and intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Analyze hydrogen bonding (e.g., N-H···O=S interactions) and π-stacking of naphthalene .
- Powder XRD : Assess polymorphism by comparing experimental patterns with simulated data from SCXRD .
Advanced: How to design experiments for regioselective functionalization of the thieno-pyrazole core?
Methodological Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions (e.g., C-4 of the pyrazole) for halogenation .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the sulfone-adjacent position .
Advanced: How can machine learning enhance reaction optimization and byproduct prediction?
Methodological Answer:
- Dataset Curation : Compile reaction parameters (solvent, catalyst, temperature) and outcomes (yield, purity) from analogous syntheses .
- Neural Networks : Train models (e.g., Random Forest, XGBoost) to predict optimal conditions for sulfonation or acetamide coupling. Platforms like TensorFlow Chemistry automate feature extraction .
- Byproduct Analysis : Use SMILES-based algorithms (e.g., RDKit) to simulate plausible side products, guiding LC-MS method development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
